2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide
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Overview
Description
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a cyano group, a morpholine ring, and a phenylacetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The compound can participate in substitution reactions, where the cyano group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions result in compounds with new functional groups replacing the original substituents.
Scientific Research Applications
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide has a wide range of applications in scientific research:
Biology: The compound’s derivatives have shown potential in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and morpholine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: These compounds share the cyanoacetamide moiety and exhibit similar reactivity and applications.
Morpholine derivatives: Compounds with a morpholine ring, such as 2,6-dimethylmorpholine, have comparable chemical properties and uses.
Phenylacetamides: These compounds contain the phenylacetamide group and are used in similar synthetic and research applications.
Uniqueness
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is unique due to the combination of its cyano group, morpholine ring, and phenylacetamide moiety. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research purposes.
Biological Activity
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide is a chemical compound with the molecular formula C15H19N3O2. Its unique structure, incorporating a cyano group, a morpholine ring, and a phenylacetamide moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H19N3O2
- CAS Number : 329700-29-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyano group is known to enhance lipophilicity and improve binding affinity to proteins and enzymes. The morpholine ring facilitates conformational flexibility, allowing the compound to engage with various biological targets effectively.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition :
- Antiviral Properties :
- Cytotoxicity :
Table 1: Summary of Biological Activities
Case Study: Antiviral Screening
In a recent study aimed at developing broad-spectrum antiviral agents, derivatives of this compound were screened against dengue virus. The results indicated significant inhibition of viral replication in vitro when tested on human primary monocyte-derived dendritic cells (MDDCs) . This finding supports the therapeutic potential of this compound class in treating viral infections.
Properties
IUPAC Name |
2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-11-9-18(10-12(2)20-11)14-5-3-13(4-6-14)17-15(19)7-8-16/h3-6,11-12H,7,9-10H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKXLBZDIMTDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC=C(C=C2)NC(=O)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.